molecular formula C21H23N5O2S B2431545 N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212294-30-8

N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2431545
CAS RN: 1212294-30-8
M. Wt: 409.51
InChI Key: ZVZXUODEXFCXKM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a methylthio group, and a carboxamide group. It also features a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring. Compounds with similar structures have been studied for their potential biological activities .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . The starting materials could include a triazoloquinazoline and different aryl amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core, with various substituents attached to it. The exact structure would need to be determined through techniques such as NMR spectroscopy .

Scientific Research Applications

Antimicrobial Activity

The synthesized compound has demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. Specifically, N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) exhibited remarkable efficacy against E. coli, P. aeruginosa, and S. epidermidis, with a minimum inhibitory concentration (MIC) of 3 µg/mL . These findings suggest potential applications in combating bacterial infections.

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, especially with the emergence of multi-drug-resistant TB (MDR-TB) strains. The compound (IXi) displayed antitubercular activity at 6.25 µg/mL, indicating promise for further optimization and development as a novel antitubercular agent . Given the urgent need for effective TB treatments, this finding is significant.

Anti-HIV Activity

Co-infection of TB and HIV poses a substantial challenge to treatment options. Compound (IXi) also exhibited anti-HIV activity at 7.15 µg/mL against both HIV1 and HIV2 . This dual activity against TB and HIV highlights its potential as a valuable therapeutic agent for co-infected patients.

Neuroprotection and Anti-Inflammatory Properties

Triazole-pyrimidine hybrids, including this compound, have shown promising neuroprotective and anti-inflammatory properties. These properties make them interesting candidates for further investigation in the context of neurodegenerative diseases and inflammation-related conditions .

Antitumor Potential

Polycyclic systems containing triazolo-pyrimidine moieties have been explored as antitumor agents. These compounds hold promise for cancer treatment .

Other Applications

While not yet fully explored, triazolo-pyrimidines have also been investigated for their potential as corticotropin-releasing factor 1 receptor antagonists, calcium channel modulators, and treatments for Alzheimer’s disease and insomnia .

Future Directions

Future research could focus on synthesizing this compound and studying its potential biological activities. Given the activities of similar compounds, it could be of interest in the development of new antimicrobial or antiviral agents .

properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(4-methylsulfanylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-13-18(20(27)25-16-6-4-5-7-17(16)28-2)19(26-21(24-13)22-12-23-26)14-8-10-15(29-3)11-9-14/h4-13,18-19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZXUODEXFCXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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